molecular formula C8H10IN B6619159 (2-iodo-3-methylphenyl)methanamine CAS No. 1261853-52-4

(2-iodo-3-methylphenyl)methanamine

Cat. No.: B6619159
CAS No.: 1261853-52-4
M. Wt: 247.08 g/mol
InChI Key: SDAVWNUXFCVYQB-UHFFFAOYSA-N
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Description

(2-Iodo-3-methylphenyl)methanamine is an organic compound with the molecular formula C8H10IN It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-iodo-3-methylphenyl)methanamine typically involves the iodination of 3-methylphenylmethanamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or iodic acid. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-3-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 3-methylphenylmethanamine.

    Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: 3-methylbenzaldehyde or 3-methylbenzoic acid.

    Reduction: 3-methylphenylmethanamine.

    Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

(2-Iodo-3-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-iodo-3-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

    3-Methylphenylmethanamine: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.

    2-Iodo-4-methylphenylmethanamine: Similar structure but with the methyl group at the fourth position, leading to variations in steric and electronic effects.

    2-Iodo-3-ethylphenylmethanamine: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness: (2-Iodo-3-methylphenyl)methanamine is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse research fields make it a valuable compound for scientific exploration.

Properties

IUPAC Name

(2-iodo-3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAVWNUXFCVYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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